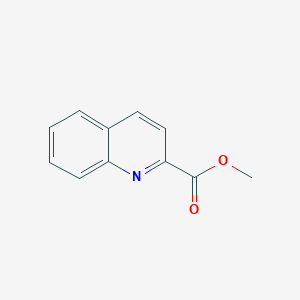
Methyl quinoline-2-carboxylate
Übersicht
Beschreibung
Methyl quinoline-2-carboxylate (C11H9NO2) is a chemical compound with the following synonyms: methyl 2-quinolinecarboxylate , methyl quinaldate , and 2-quinolinecarboxylic acid, methyl ester . Its molecular weight is approximately 187.19 g/mol . The compound is characterized by a quinoline ring structure with a carboxylate group attached at the 2-position.
Synthesis Analysis
The synthesis of Methyl quinoline-2-carboxylate involves the esterification of quinoline-2-carboxylic acid with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester. The process can be carried out using various methods, including reflux or microwave-assisted synthesis .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinolines, including Methyl quinoline-2-carboxylate, have become important compounds due to their variety of applications in medicinal chemistry . They are a vital scaffold for leads in drug discovery and play a significant role in the development of various therapeutic agents .
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, quinolines are essential due to their versatile applications . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Industrial Chemistry
Quinolines are also used in industrial chemistry . The specific applications in this field can vary widely, but they often involve the use of quinolines as intermediates in the synthesis of other compounds.
Green and Sustainable Chemical Processes
There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinolines, including Methyl quinoline-2-carboxylate, can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Development of New Hybrid Derivatives
Methyl quinoline-2-carboxylate has been used in the development of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa. These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis.
Anticancer Applications
Quinoline derivatives have shown potential in anticancer applications . The specific mechanisms of action can vary, but they often involve interfering with the processes that cancer cells use to grow and divide.
Wirkmechanismus
Target of Action
Methyl quinoline-2-carboxylate, also known as Methyl 2-quinolinecarboxylate, primarily targets Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of most cases of tuberculosis.
Mode of Action
It has been reported that this compound inhibits the binding of mycobacterium tuberculosis . This suggests that it may interfere with the bacterium’s ability to adhere to host cells, thereby preventing infection.
Biochemical Pathways
Quinoline derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways
Result of Action
The primary result of Methyl quinoline-2-carboxylate’s action is the inhibition of Mycobacterium tuberculosis binding . This can prevent the bacterium from establishing an infection, thereby potentially aiding in the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
methyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJSZLWPHTUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329609 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-2-carboxylate | |
CAS RN |
19575-07-6 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?
A1: Methyl quinoline-2-carboxylate has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []
Q2: Can you describe a method for synthesizing Methyl quinoline-2-carboxylate?
A2: One method for synthesizing Methyl quinoline-2-carboxylate involves a two-step process starting with Quinoline-2-carboxylic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


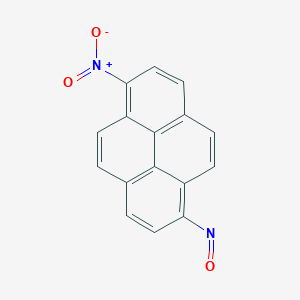

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
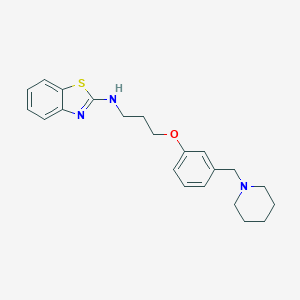
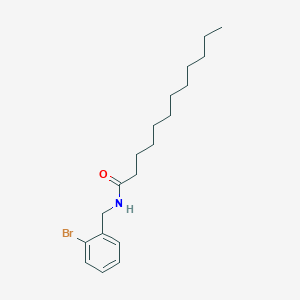

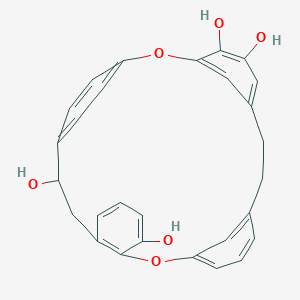

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)
